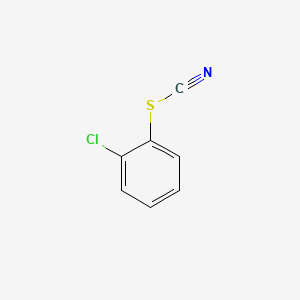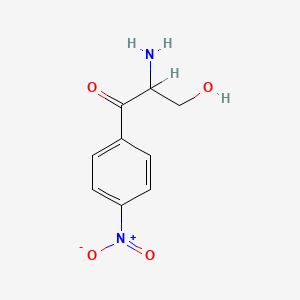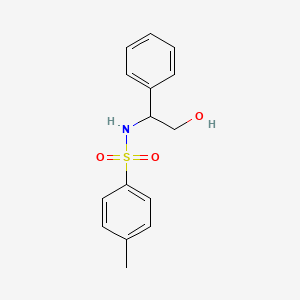
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- is an organic compound with the molecular formula C14H15NO3S. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-hydroxy-1-phenylethyl group and a methyl group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with N-(2-hydroxy-1-phenylethyl)amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfonic acid or thiol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly sulfonamide-based inhibitors of carbonic anhydrase.
Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial properties.
類似化合物との比較
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the 2-hydroxy-1-phenylethyl and methyl groups.
N-(2-Hydroxy-1-phenylethyl)benzenesulfonamide: Similar structure but without the methyl group at the 4-position.
N-(2-Hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide: Similar structure but with the methyl group at a different position.
Uniqueness
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- is unique due to the presence of both the 2-hydroxy-1-phenylethyl group and the methyl group at the 4-position. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.
特性
CAS番号 |
5485-70-1 |
|---|---|
分子式 |
C15H17NO3S |
分子量 |
291.4 g/mol |
IUPAC名 |
N-(2-hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-15(11-17)13-5-3-2-4-6-13/h2-10,15-17H,11H2,1H3 |
InChIキー |
JNJHRMIBYHSASF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


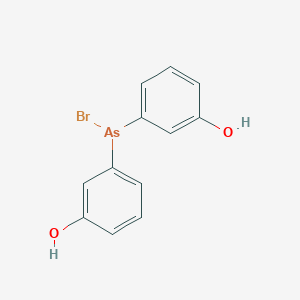
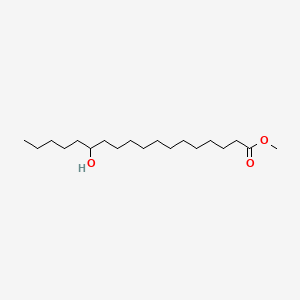

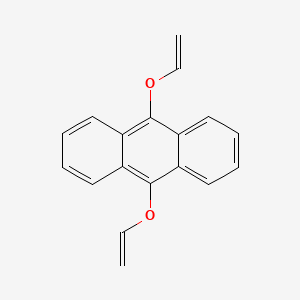
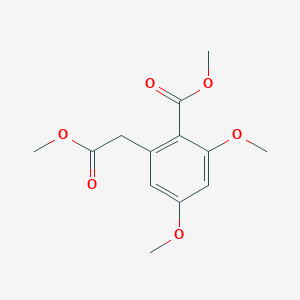

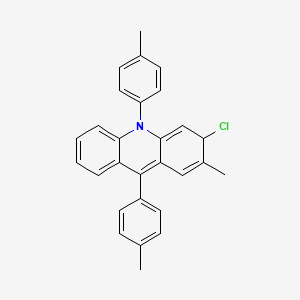
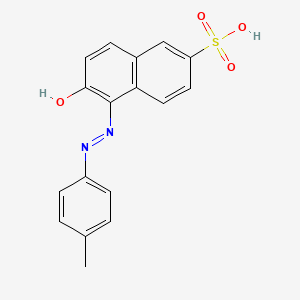

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)

